molecular formula C8H6N2O B1595197 5-(4-Pyridyl)-1,3-oxazole CAS No. 70380-75-5

5-(4-Pyridyl)-1,3-oxazole

Cat. No.: B1595197
CAS No.: 70380-75-5
M. Wt: 146.15 g/mol
InChI Key: AFQAOCIKCVFASO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-(4-Pyridyl)-1,3-oxazole” is a chemical compound that is part of the oxazole family . Oxazoles are heterocyclic compounds containing an oxygen atom and a nitrogen atom separated by a carbon atom. “this compound” is a specific type of oxazole that also contains a pyridyl group .


Synthesis Analysis

The synthesis of “this compound” involves the reaction of the electron-withdrawing 1,3,4-oxadiazole ring conjugated via an ethenyl linker to pyridine . This process is often carried out under solvothermal conditions .


Molecular Structure Analysis

The molecular structure of “this compound” has been studied using various methods, including X-ray diffraction . The compound is known to form part of a larger complex in some cases .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are diverse and can lead to the formation of various products . For example, it can react with other compounds to form metal-organic frameworks .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are influenced by its molecular structure . It has been found to exhibit thermal behavior, which has been studied using thermal decomposition experiments .

Scientific Research Applications

1. Laser Dyes and Scintillation Fluors

5-(4-Pyridyl)-1,3-oxazole and its derivatives have been studied for their potential use as laser dyes, scintillation fluors, biological stains, and shifters for luminescent solar concentrators. Variations in their structure significantly impact their absorption and emission wavelengths, as well as the magnitude of their extinction coefficient (Hall et al., 1992).

2. Anticancer and Antimicrobial Agents

The compounds in this class have shown promise as anticancer and antimicrobial agents. For instance, specific derivatives have demonstrated significant activity against certain cancer cell lines and pathogenic strains, indicating their potential utility in overcoming microbial resistance to pharmaceutical drugs (Katariya et al., 2021).

3. Coordination Chemistry

These compounds are used in coordination chemistry, particularly in transition metal-catalyzed asymmetric organic syntheses. The design versatility, easy synthesis from available precursors, and modulation of chiral centers near the donor atoms make them valuable in this field (Gómez et al., 1999).

4. Inhibitors in Various Biological Processes

Certain derivatives of this compound act as inhibitors in various biological processes, like xanthine oxidase inhibition. This property is exploited for medical applications, such as treatments for conditions involving xanthine oxidase (Duggan et al., 1975).

5. Spectral-Luminescence Properties

The spectral-luminescence properties of these compounds are of interest in several scientific fields. The introduction of various substituents in their structure significantly affects their fluorescence quantum yields, which have applications in areas such as imaging and diagnostics (Afanasiadi et al., 1985).

6. Corrosion Inhibition

Some derivatives of this compound are used in corrosion inhibition, particularly for protecting metal surfaces in acidic environments. Their efficiency as inhibitors depends on the type and nature of the substituents present in the molecule (Bentiss et al., 2007).

Safety and Hazards

The safety data sheet for “5-(4-Pyridyl)-1,3-oxazole” indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

Future research on “5-(4-Pyridyl)-1,3-oxazole” could focus on its potential applications in various fields. For example, it could be used in the synthesis of new materials or as a probe for detecting pesticides . Further studies could also explore its potential biological activity and mechanism of action .

Mechanism of Action

Target of Action

Similar compounds such as 4-aminopyridine and SB203580 have been reported to interact with voltage-gated potassium channels and p38 catalytic activity respectively. These targets play crucial roles in various physiological processes, including neurotransmission and cellular signaling.

Mode of Action

For instance, 4-Aminopyridine acts by blocking voltage-gated potassium channels, prolonging action potentials, and thereby increasing neurotransmitter release at the neuromuscular junction . Similarly, SB203580 inhibits p38 catalytic activity by binding to the ATP binding pocket .

Biochemical Pathways

Compounds like 3′,5′-camp have been reported to function as intracellular regulators of lysosomal ph, which is essential for the activity of acidic lysosomal enzymes

Pharmacokinetics

A compound named tbaj-876, which is a 3,5-dialkoxy-4-pyridyl derivative, has been reported to have more potent in vitro and in vivo anti-tubercular activity, with greatly attenuated herg blockade . This suggests that 5-(4-Pyridyl)-1,3-oxazole might have similar properties, but further studies are required to confirm this.

Result of Action

It’s worth noting that 2-(4-pyridyl)benzimidazole, a related compound, has been reported to act as a mixed-type inhibitor with predominant cathodic effectiveness, being a good inhibitor for ms corrosion in 10 M HCl .

Action Environment

A study on the thermal decomposition of 5-(4-pyridyl)tetrazolate (h4-ptz) has been carried out, providing some insight into how temperature might affect the stability of similar compounds .

Properties

IUPAC Name

5-pyridin-4-yl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c1-3-9-4-2-7(1)8-5-10-6-11-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQAOCIKCVFASO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353188
Record name 5-(4-pyridyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70380-75-5
Record name 5-(4-pyridyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Pyridyl)-1,3-oxazole
Reactant of Route 2
Reactant of Route 2
5-(4-Pyridyl)-1,3-oxazole
Reactant of Route 3
Reactant of Route 3
5-(4-Pyridyl)-1,3-oxazole
Reactant of Route 4
Reactant of Route 4
5-(4-Pyridyl)-1,3-oxazole
Reactant of Route 5
Reactant of Route 5
5-(4-Pyridyl)-1,3-oxazole
Reactant of Route 6
Reactant of Route 6
5-(4-Pyridyl)-1,3-oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.